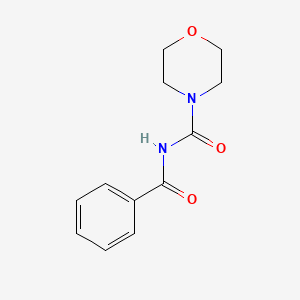
N-benzoyl-4-morpholinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzoyl-4-morpholinecarboxamide, also known as BMK, is a chemical compound that has gained significant attention in the scientific community due to its various applications. BMK is a white crystalline powder that is commonly used as a reagent in organic synthesis. In recent years, BMK has been extensively researched for its potential use in the fields of medicine and biotechnology.
Wissenschaftliche Forschungsanwendungen
N-benzoyl-4-morpholinecarboxamide has been extensively researched for its potential use in the fields of medicine and biotechnology. One of the most promising applications of N-benzoyl-4-morpholinecarboxamide is in the development of new anticancer drugs. N-benzoyl-4-morpholinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. N-benzoyl-4-morpholinecarboxamide has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Additionally, N-benzoyl-4-morpholinecarboxamide has been studied for its anti-inflammatory and analgesic properties.
Wirkmechanismus
The mechanism of action of N-benzoyl-4-morpholinecarboxamide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in cell growth and differentiation. N-benzoyl-4-morpholinecarboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. N-benzoyl-4-morpholinecarboxamide has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-benzoyl-4-morpholinecarboxamide has been shown to have various biochemical and physiological effects. N-benzoyl-4-morpholinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-benzoyl-4-morpholinecarboxamide has also been shown to inhibit the migration and invasion of cancer cells. Additionally, N-benzoyl-4-morpholinecarboxamide has been shown to reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-benzoyl-4-morpholinecarboxamide in lab experiments is its high purity. N-benzoyl-4-morpholinecarboxamide synthesized through the reaction of morpholine with benzoyl chloride in the presence of a base yields N-benzoyl-4-morpholinecarboxamide with a purity of up to 98%. Additionally, N-benzoyl-4-morpholinecarboxamide is relatively easy to synthesize and is readily available. However, one of the limitations of using N-benzoyl-4-morpholinecarboxamide in lab experiments is its potential toxicity. N-benzoyl-4-morpholinecarboxamide has been shown to have toxic effects on some cell lines, and caution should be exercised when handling and using N-benzoyl-4-morpholinecarboxamide in experiments.
Zukünftige Richtungen
There are several future directions for N-benzoyl-4-morpholinecarboxamide research. One area of research is the development of new anticancer drugs based on N-benzoyl-4-morpholinecarboxamide. Researchers are investigating the use of N-benzoyl-4-morpholinecarboxamide derivatives in the treatment of various types of cancer. Another area of research is the development of new drugs for the treatment of Alzheimer's disease and Parkinson's disease based on N-benzoyl-4-morpholinecarboxamide. Additionally, researchers are investigating the use of N-benzoyl-4-morpholinecarboxamide in the development of new anti-inflammatory and analgesic drugs.
Synthesemethoden
N-benzoyl-4-morpholinecarboxamide can be synthesized through a variety of methods, including the reaction of morpholine with benzoyl chloride in the presence of a base or the reaction of morpholine with benzoyl isothiocyanate. The most common method of synthesis involves the reaction of morpholine with benzoyl chloride in the presence of a base such as triethylamine. This method yields N-benzoyl-4-morpholinecarboxamide with a purity of up to 98%.
Eigenschaften
IUPAC Name |
N-benzoylmorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c15-11(10-4-2-1-3-5-10)13-12(16)14-6-8-17-9-7-14/h1-5H,6-9H2,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWSYYXWVLMMNAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Morpholine-4-carbonyl)-benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
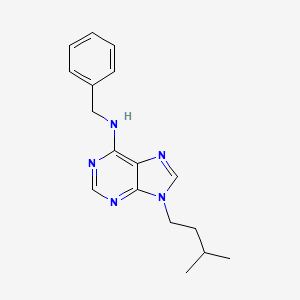
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)
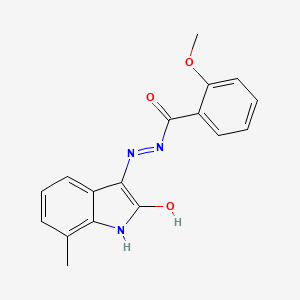
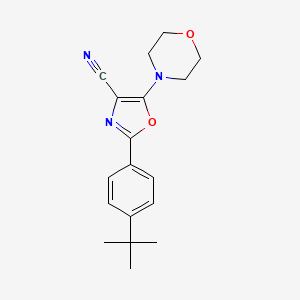
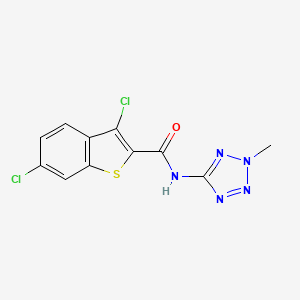
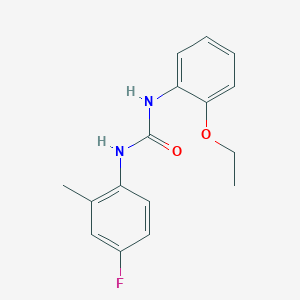
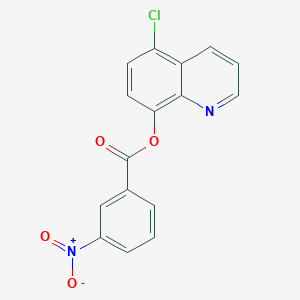
![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)
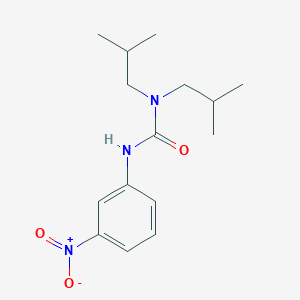
![N-allyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluorobenzamide](/img/structure/B5800483.png)
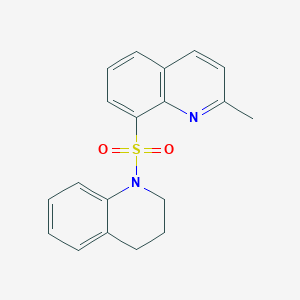
![1-[(4-methylphenyl)acetyl]-1H-1,2,3-benzotriazole](/img/structure/B5800495.png)
![[(6-ethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5800500.png)